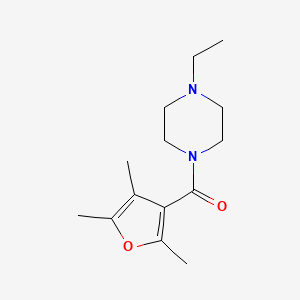![molecular formula C11H11ClN2O3S B7504030 1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)
1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of imidazolidine-2,4,5-trione derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By modulating the activity of GABA receptors, this compound may reduce the incidence of seizures and alleviate pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects. It has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione in lab experiments is its unique pharmacological profile. This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects, which make it a useful tool for studying these conditions. However, one of the main limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione. One area of research could be focused on elucidating the mechanism of action of this compound. Another area of research could be focused on developing new derivatives of this compound with improved pharmacological properties. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects, and has potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione has been achieved using various methods. One of the most common methods involves the reaction of 5-chlorothiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with ethyl acetoacetate and sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the final product.
Aplicaciones Científicas De Investigación
1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione has been extensively used in scientific research due to its unique properties. This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been used as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-6(2)14-10(16)9(15)13(11(14)17)5-7-3-4-8(12)18-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJDHYCGLJJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)N(C1=O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
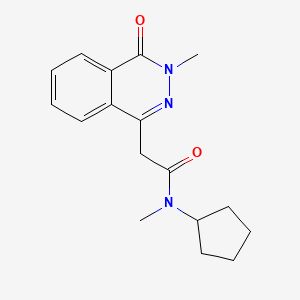
![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)
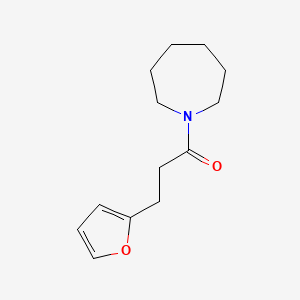
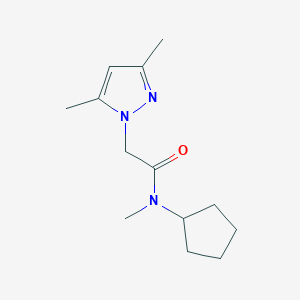
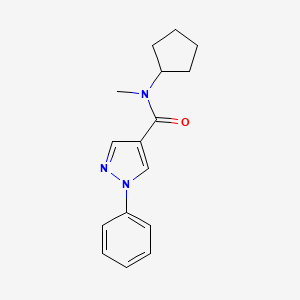
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)


![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)


